molecular formula C12H13N3O2 B3367130 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid CAS No. 162997-28-6

1-(5-Cyanopyridin-2-yl)piperidine-4-carboxylic acid

Cat. No. B3367130
Key on ui cas rn: 162997-28-6
M. Wt: 231.25 g/mol
InChI Key: DKTWMVJYYKLZRD-UHFFFAOYSA-N
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Patent
US05442064

Procedure details

A suspension of 1.8 g of 6-bromonicotinic acid nitrile, 1.3 g of 4-piperidinylcarboxylic acid and 1.06 g of sodium carbonate in 15 ml of dimethylformamide is stirred for 2 hours at 120° C. After cooling, the suspension is diluted with water. 2.0 g of ammonium chloride are added and the aqueous phase is extracted with ethyl acetate. The organic phase is washed with saturated saline solution, dried over sodium sulphate and the solvent is removed under reduced pressure. Yield: 1.2 g (52% of theory), Rf value: 0.29 (silica gel; methylene chloride/methanol/conc. ammonia=4:1:0.25)
[Compound]
Name
6-bromonicotinic acid nitrile
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]1.C(=O)([O-])[O-].[Na+].[Na+].[Cl-].[NH4+:17].[CH3:18][N:19]([CH3:22])C=O>O>[C:7]([CH:4]1[CH2:5][CH2:6][N:1]([C:18]2[CH:2]=[CH:3][C:4]([C:5]#[N:17])=[CH:22][N:19]=2)[CH2:2][CH2:3]1)([OH:9])=[O:8] |f:1.2.3,4.5|

Inputs

Step One
Name
6-bromonicotinic acid nitrile
Quantity
1.8 g
Type
reactant
Smiles
Name
Quantity
1.3 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)O
Name
Quantity
1.06 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
is stirred for 2 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=O)(O)C1CCN(CC1)C1=NC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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